molecular formula C15H16ClN3O4 B2642376 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-69-5

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2642376
CAS No.: 2034269-69-5
M. Wt: 337.76
InChI Key: IZEMEMGKDMBGFT-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a combination of several functional groups, including a chlorophenoxy group, a pyrrolidinyl group, and an imidazolidine-dione moiety

Preparation Methods

The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.

    Pyrrolidine Derivative Formation: The 4-chlorophenoxyacetyl chloride is then reacted with pyrrolidine to form the corresponding pyrrolidinyl derivative.

    Cyclization to Imidazolidine-Dione: Finally, the pyrrolidinyl derivative undergoes cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The imidazolidine-dione ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    4-Chlorophenoxyacetic Acid: A simpler compound with herbicidal properties.

    Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidinone structures, known for their biological activities.

    Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-dione rings, studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Imidazolidine dione : A bicyclic structure contributing to its biological activity.
  • 4-Chlorophenoxyacetyl group : Enhances lipophilicity and may influence receptor interactions.

The compound's chemical formula is C_{15}H_{17ClN_2O_3, with a molecular weight of approximately 320.76 g/mol.

Research indicates that this compound may act through various biological pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the chlorophenoxyacetyl moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated significant inhibition of phosphodiesterase (PDE) activity, indicating potential use in treating peripheral diseases.
CytotoxicityCell viability assaysShowed moderate cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness at micromolar concentrations.
Antibacterial ActivityDisc diffusion methodExhibited notable antibacterial properties against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Case Studies

  • Cancer Research : In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it could activate caspase pathways, leading to increased cell death in certain tumor types.
  • Anti-inflammatory Effects : Another study explored its effects on inflammatory markers in vitro. The compound reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMEMGKDMBGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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